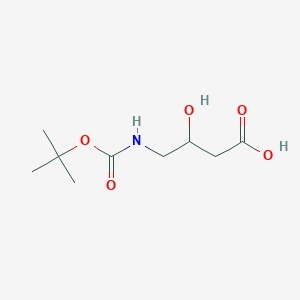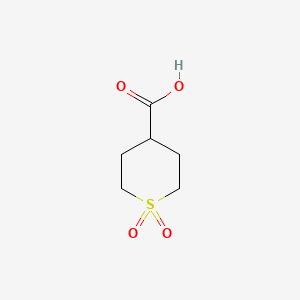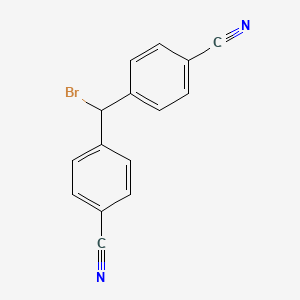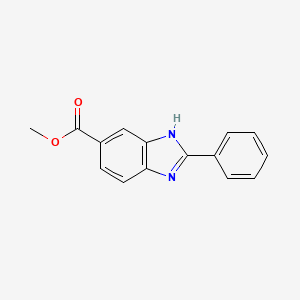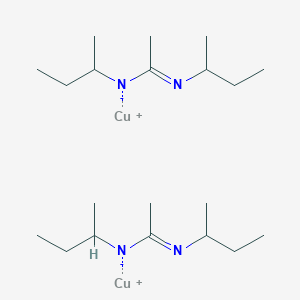
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I)
概要
説明
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is an organometallic compound with the chemical formula C20H42Cu2N4. It is a copper amidinate complex, characterized by its white to off-white crystalline appearance. This compound is known for its stability in air and moisture, making it a valuable material in various scientific and industrial applications .
作用機序
Target of Action
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is primarily used as a precursor for the growth of copper and copper oxide thin films via atomic layer deposition (ALD) . The primary targets of this compound are therefore the surfaces on which these thin films are to be deposited.
Mode of Action
The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the compound is alternately exposed to a reactive gas, leading to the formation of a thin film of copper or copper oxide on the target surface . The resulting changes include the deposition of a thin, conformal film on the target surface.
Result of Action
The result of the action of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is the formation of high-quality thin films of copper or copper oxide. These films are phase-pure and can be deposited in a conformal manner on various substrates .
Action Environment
The efficacy and stability of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) are influenced by several environmental factors. The compound is air and moisture sensitive, and should be handled under inert gas . The temperature also plays a crucial role in the deposition process, with specific temperatures required for the deposition of different types of films .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) typically involves the following steps :
Formation of N,N’-di-sec-butylacetamidine: This is achieved by reacting sec-butylamine with acetamidine in an organic solvent such as chloroform.
Complexation with Copper(I) Salt: The N,N’-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form Bis(N,N’-di-sec-butylacetamidinato)dicopper(I).
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and safety in an industrial setting.
化学反応の分析
Types of Reactions
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) complexes.
Reduction: The compound can be reduced back to copper(I) or even to metallic copper under certain conditions.
Substitution: Ligand exchange reactions can occur, where the amidinate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other ligands like phosphines or amines in an inert atmosphere.
Major Products
Oxidation: Copper(II) complexes.
Reduction: Metallic copper or copper(I) complexes.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) has several applications in scientific research :
Catalysis: It is used as a catalyst in organic synthesis, particularly in C-C bond formation reactions, cyclization reactions, and furan formation reactions.
Chemical Vapor Deposition: The compound is employed in the preparation of copper thin films via chemical vapor deposition techniques.
Electrochemical Applications:
類似化合物との比較
Similar Compounds
- Bis(dimethylamino-2-propoxy)copper(II)
- Copper(I) oxide
- Copper(II) selenide
- Copper(II) telluride
Uniqueness
Bis(N,N’-di-sec-butylacetamidinato)dicopper(I) is unique due to its stability in air and moisture, making it more versatile for various applications compared to other copper complexes. Its specific ligand structure also provides distinct catalytic properties and deposition characteristics .
特性
IUPAC Name |
butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUJZWYITYFKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42Cu2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735325 | |
| Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695188-31-9 | |
| Record name | Copper(1+) N-[(1E)-N-(butan-2-yl)ethanimidoyl]butan-2-aminide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


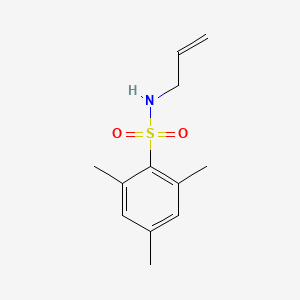
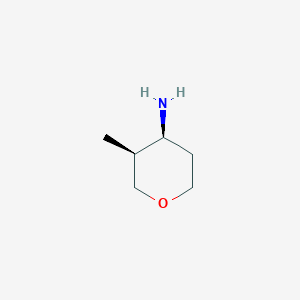
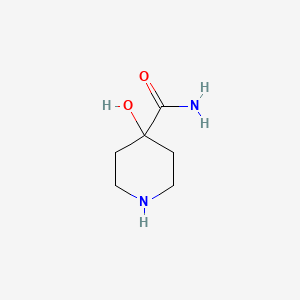
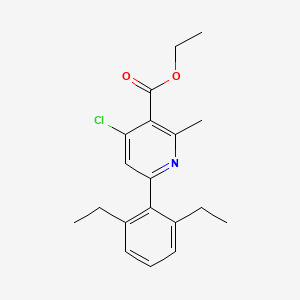
![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)
![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)
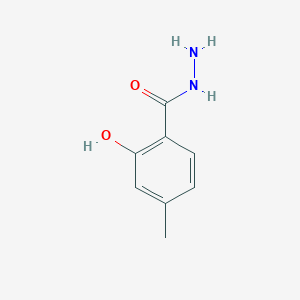
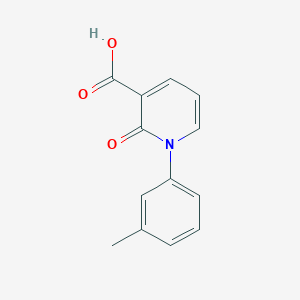
![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)
![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)
